Tcp-BP-sfac

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

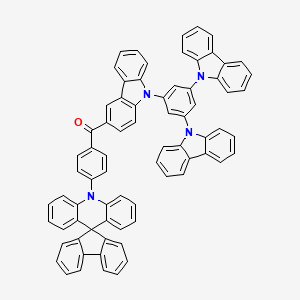

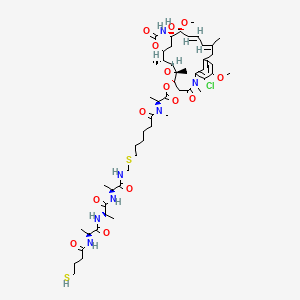

Tcp-BP-sfac: is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tcp-BP-sfac is synthesized through a series of chemical reactions involving electron-accepting carbonyl cores and electron-donating groups such as spiro[acridine-9,9′-fluorene] and carbazole derivatives . The detailed synthetic procedures and characterization data are typically outlined in supplementary materials of scientific publications .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification and crystallization processes to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Tcp-BP-sfac undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The exact reagents and conditions depend on the desired chemical transformation .

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different photophysical properties depending on the nature of the substituents introduced during the reactions .

Applications De Recherche Scientifique

Tcp-BP-sfac has a wide range of scientific research applications, including:

Mécanisme D'action

This process allows the molecule to harness 100% of electrogenerated excitons through reverse intersystem crossing from the lowest triplet excited state to the lowest singlet excited state . The molecular targets and pathways involved include the electron-accepting carbonyl core and the electron-donating groups, which facilitate efficient energy transfer and light emission .

Comparaison Avec Des Composés Similaires

- CP-BP-sfac

- mCP-BP-sfac

- P-BP-sfac

Comparison: Tcp-BP-sfac stands out due to its strong sky-blue delayed fluorescence and high external quantum efficiency. Compared to similar compounds, this compound exhibits superior photophysical properties, making it a preferred choice for applications in OLEDs and other advanced materials .

Conclusion

This compound is a versatile and highly efficient luminogenic molecule with significant potential in various scientific and industrial applications. Its unique photophysical properties and ability to undergo various chemical reactions make it a valuable compound for research and development in multiple fields.

Propriétés

Formule moléculaire |

C74H46N4O |

|---|---|

Poids moléculaire |

1007.2 g/mol |

Nom IUPAC |

[9-[3,5-di(carbazol-9-yl)phenyl]carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |

InChI |

InChI=1S/C74H46N4O/c79-73(47-37-40-49(41-38-47)75-71-35-17-10-28-63(71)74(64-29-11-18-36-72(64)75)61-26-8-1-19-53(61)54-20-2-9-27-62(54)74)48-39-42-70-60(43-48)59-25-7-16-34-69(59)78(70)52-45-50(76-65-30-12-3-21-55(65)56-22-4-13-31-66(56)76)44-51(46-52)77-67-32-14-5-23-57(67)58-24-6-15-33-68(58)77/h1-46H |

Clé InChI |

QZQQYSBVWBHENW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)

![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)

![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)